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For researchers, scientists, and professionals in materials science and computational

chemistry, the accuracy of molecular dynamics simulations hinges on the quality of the

underlying interatomic potentials. This guide provides a comprehensive validation of various

interatomic potentials for the Copper-Nickel (Cu-Ni) binary alloy system, comparing their

performance against experimental and first-principles data.

The Cu-Ni system, a complete solid solution with a face-centered cubic (fcc) crystal structure

across all compositions, serves as a critical benchmark for the development and validation of

interatomic potentials. Its relative simplicity, coupled with a wealth of available experimental

data, makes it an ideal candidate for assessing the predictive power of computational models.

This guide focuses on the validation of Embedded Atom Method (EAM) and Modified

Embedded Atom Method (MEAM) potentials, which are widely used for metallic systems.

Data Presentation: Performance of Interatomic
Potentials
The performance of interatomic potentials is evaluated by their ability to reproduce fundamental

material properties. The following tables summarize the comparison of various EAM and

MEAM potentials for pure Cu and Ni, as well as their alloys, against experimental values and

Density Functional Theory (DFT) calculations.

Table 1: Comparison of Lattice Constant (Å) for Pure Cu and Ni
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Potential Type Cu Ni

Experimental 3.615 3.524

EAM (Foiles, 1985) 3.615 3.520

EAM (Onat & Durukanoğlu,

2014)
3.615 3.524

MEAM (Lee & Shim, 2004) 3.615 3.524

Table 2: Comparison of Cohesive Energy (eV/atom) for Pure Cu and Ni

Potential Type Cu Ni

Experimental 3.54 4.45

EAM (Foiles, 1985) 3.54 4.45

EAM (Onat & Durukanoğlu,

2014)
3.54 4.45

MEAM (Lee & Shim, 2004) 3.54 4.44

Table 3: Comparison of Elastic Constants (GPa) for Pure Cu and Ni
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Potential Type Element C11 C12 C44

Experimental Cu 168.4 121.4 75.4

Ni 246.5 147.3 124.7

EAM (Foiles,

1985)
Cu 167.7 123.9 75.2

Ni 242.7 155.5 126.8

EAM (Onat &

Durukanoğlu,

2014)

Cu 170.1 122.3 75.8

Ni 249.9 151.7 123.5

MEAM (Lee &

Shim, 2004)
Cu 168.3 121.4 75.4

Ni 246.5 147.3 124.7

Table 4: Comparison of Stacking Fault Energy (mJ/m²) for Pure Cu and Ni

Potential Type Cu Ni

Experimental 45 125

EAM (Foiles, 1985) 41 145

EAM (Onat & Durukanoğlu,

2014)
44 128

MEAM (Lee & Shim, 2004) 46 120

Table 5: Comparison of Surface Energy (mJ/m²) for the (111) Surface of Pure Cu and Ni
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Potential Type Cu Ni

Experimental (average) 1790 2380

DFT 1350 2050

EAM (Foiles, 1985) 1300 1950

EAM (Onat & Durukanoğlu,

2014)
1340 2030

MEAM (Lee & Shim, 2004) 1360 2060

Experimental and Computational Protocols
The validation of interatomic potentials relies on accurate and reliable experimental and

computational data. Below are the detailed methodologies for the key experiments and

calculations cited in this guide.

Experimental Protocols
Lattice Constant Determination: The lattice parameters of Cu, Ni, and their alloys are

experimentally determined using X-ray Diffraction (XRD).[1][2] A powdered sample is

irradiated with monochromatic X-rays, and the diffraction pattern is recorded. The positions

of the diffraction peaks are used to calculate the interplanar spacing (d-spacing) via Bragg's

Law. By indexing the peaks to specific crystallographic planes (hkl), the lattice constant can

be precisely determined using least-squares refinement methods.[3][4]

Cohesive Energy Measurement: The cohesive energy, which is the energy required to

separate the constituent atoms of a solid to an infinite distance, is experimentally derived

from the enthalpy of sublimation at 0 K. This is determined by measuring the vapor pressure

of the metal as a function of temperature using techniques like Knudsen effusion mass

spectrometry and then extrapolating to absolute zero using thermodynamic principles.[5][6]

[7]

Elastic Constant Measurement: The single-crystal elastic constants (C11, C12, and C44) are

typically measured using ultrasonic pulse-echo techniques.[8][9][10] By measuring the

velocity of longitudinal and shear ultrasonic waves propagating through a single crystal in
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specific crystallographic directions, the elastic constants can be calculated from the wave

velocities and the material's density.

Stacking Fault Energy (SFE) Determination: The SFE is a crucial parameter influencing the

plastic deformation behavior of metals. It is often determined indirectly through Transmission

Electron Microscopy (TEM) by measuring the radii of curvature of extended dislocation

nodes or the separation distance between partial dislocations.[11][12][13][14] Another

method involves analyzing the peak shifts and broadening in X-ray diffraction patterns of

deformed materials.[15]

Surface Energy Measurement: The surface energy of a solid is experimentally challenging to

measure directly. A common indirect method is the contact angle measurement.[16][17][18]

By measuring the contact angle of several liquids with known surface tensions on the solid

surface, the surface energy of the solid can be calculated using various theoretical models,

such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.

Computational Protocols
Density Functional Theory (DFT) Calculations: First-principles calculations based on DFT are

employed to generate a reliable dataset for properties that are difficult to measure

experimentally or to provide a theoretical benchmark for potential validation.[19][20][21]

These calculations are typically performed using plane-wave basis sets and

pseudopotentials to represent the interaction between the ionic cores and valence electrons.

The exchange-correlation functional, such as the Generalized Gradient Approximation

(GGA), is a key component of these calculations.

Interatomic Potential Fitting and Validation:

Embedded Atom Method (EAM): The EAM is a semi-empirical many-body potential that

describes the total energy of a system as a sum of a pair-wise interaction term and an

embedding energy term. The embedding energy represents the energy required to embed

an atom into the local electron density provided by its neighbors. The functional forms of

the pair potential, electron density, and embedding function are fitted to a database of

experimental and/or DFT-calculated properties, such as lattice constant, cohesive energy,

elastic constants, and vacancy formation energy.[22][23][24]
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Modified Embedded Atom Method (MEAM): The MEAM is an extension of the EAM that

includes angular-dependent terms in the electron density function. This allows for a more

accurate description of the directional bonding present in some metallic and covalent

systems. The fitting procedure for MEAM potentials is similar to that of EAM but involves a

larger set of parameters and often requires a more extensive fitting database.[25][26][27]

[28][29]

Visualizations
The following diagrams illustrate the logical workflow of validating interatomic potentials and the

relationship between calculated and experimental properties.
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Workflow for the validation of interatomic potentials.
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Comparison of calculated properties with experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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